![molecular formula C52H76N18O25S6 B14760575 S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)
S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Adenosyl-L-methionine disulfate tosylate, also known as 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-adenosine disulfate 4-methylbenzenesulfonate, is a compound that plays a crucial role in various biological processes. It is a derivative of S-Adenosyl-L-methionine, a naturally occurring compound in the body that acts as a methyl donor in numerous biochemical reactions. This compound is known for its involvement in methylation processes, which are essential for DNA and RNA synthesis, protein function, and lipid metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Adenosyl-L-methionine disulfate tosylate typically involves the reaction of L-methionine with adenosine triphosphate (ATP) in the presence of the enzyme S-adenosylmethionine synthetase. This reaction forms S-Adenosyl-L-methionine, which is then converted to its disulfate tosylate form through further chemical reactions .
Industrial Production Methods
Industrial production of S-Adenosyl-L-methionine disulfate tosylate involves large-scale fermentation processes using genetically modified microorganisms that overproduce the enzyme S-adenosylmethionine synthetase. The compound is then extracted and purified using various chromatographic techniques to obtain the desired purity and form .
化学反応の分析
Types of Reactions
S-Adenosyl-L-methionine disulfate tosylate undergoes several types of chemical reactions, including:
Methylation: It acts as a methyl donor in methylation reactions, transferring a methyl group to various substrates.
Oxidation: It can be oxidized to form S-adenosyl-L-homocysteine.
Substitution: It can participate in substitution reactions where the sulfonium group is replaced by other functional groups.
Common Reagents and Conditions
Methylation: Common reagents include methyltransferases and substrates such as DNA, RNA, and proteins.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used to replace the sulfonium group.
Major Products
Methylation: Methylated DNA, RNA, or proteins.
Oxidation: S-adenosyl-L-homocysteine.
Substitution: Compounds with substituted functional groups.
科学的研究の応用
S-Adenosyl-L-methionine disulfate tosylate has a wide range of scientific research applications:
Chemistry: Used as a methyl donor in synthetic organic chemistry.
Biology: Studied for its role in epigenetic regulation and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating depression, liver disorders, and osteoarthritis.
Industry: Used in the production of dietary supplements and pharmaceuticals.
作用機序
S-Adenosyl-L-methionine disulfate tosylate exerts its effects primarily through its role as a methyl donor. It transfers methyl groups to various substrates, including DNA, RNA, proteins, and lipids, thereby influencing gene expression, protein function, and lipid metabolism. The compound also plays a role in the synthesis of neurotransmitters and hormones, contributing to its effects on mood and emotional well-being .
類似化合物との比較
Similar Compounds
- S-Adenosyl-L-methionine chloride dihydrochloride
- S-Adenosyl-L-methionine tosylate
- S-Adenosyl-L-methionine
Uniqueness
S-Adenosyl-L-methionine disulfate tosylate is unique due to its disulfate tosylate form, which enhances its stability and solubility compared to other forms of S-Adenosyl-L-methionine. This makes it particularly useful in various industrial and research applications .
特性
分子式 |
C52H76N18O25S6 |
|---|---|
分子量 |
1545.7 g/mol |
IUPAC名 |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate |
InChI |
InChI=1S/3C15H22N6O5S.C7H8O3S.H2O7S2/c3*1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;1-8(2,3)7-9(4,5)6/h3*5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);(H,1,2,3)(H,4,5,6)/t3*7-,8+,10+,11+,14+,27?;;/m000../s1 |
InChIキー |
VEYLGILZFLODMN-WXLUKGNWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[O-]S(=O)(=O)OS(=O)(=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[O-]S(=O)(=O)OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



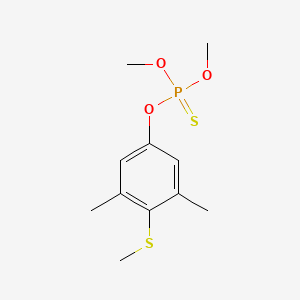

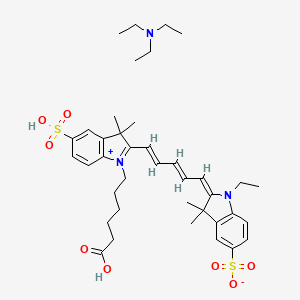
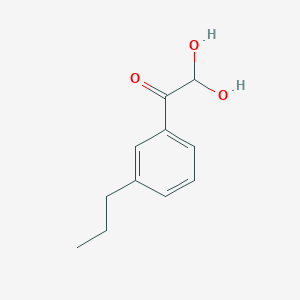
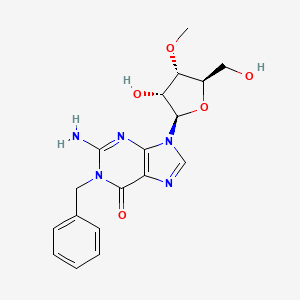

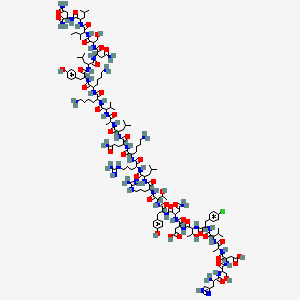
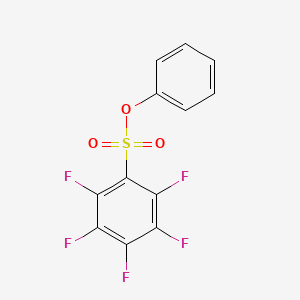
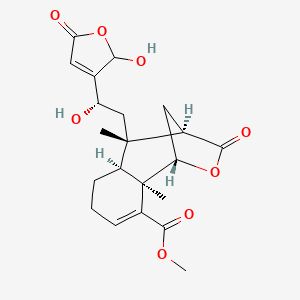
![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)
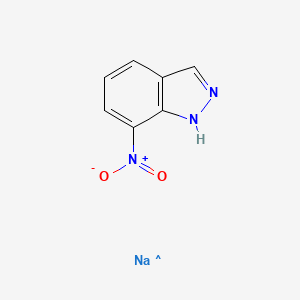
![Chloro[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14760581.png)
![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)
